molecular formula C12H13N3O4 B2900807 2-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)-4-methylpentanoic acid CAS No. 126452-64-0

2-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)-4-methylpentanoic acid

Cat. No.: B2900807
CAS No.: 126452-64-0
M. Wt: 263.253
InChI Key: IFDOROCVHPBJQP-UHFFFAOYSA-N
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Description

2-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)-4-methylpentanoic acid (CAS 126310-30-3) is a high-purity chemical compound offered for research and development purposes. This heterocyclic compound features a fused pyrrolo[3,4-b]pyrazine core structure with two carbonyl groups at the 5 and 7 positions, which contributes to its distinct electronic properties and reactivity . The molecule includes a substituted acetic acid moiety with a branched alkyl chain, a structural feature that has been associated with enhanced metabolic stability and is of significant interest in medicinal chemistry for the design of bioactive molecules . The rigid, planar conformation of the pyrrolopyrazine-dione scaffold facilitates precise receptor binding interactions, making it a valuable intermediate in pharmaceutical and agrochemical research . Researchers utilize this compound and its analogues in various applications, including the synthesis of novel kinase inhibitors and as a key building block in exploring structure-activity relationships (SAR) . It is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(5,7-dioxopyrrolo[3,4-b]pyrazin-6-yl)-4-methylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O4/c1-6(2)5-7(12(18)19)15-10(16)8-9(11(15)17)14-4-3-13-8/h3-4,6-7H,5H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFDOROCVHPBJQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)N1C(=O)C2=NC=CN=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thermal Cyclization of Pyrazinylhydrazones

Pyrazinylhydrazones undergo thermal cyclization to form substituted pyrrolopyrazines. For example, heating 2-amino-3-methylpyrazine derivatives under reflux in high-boiling solvents (e.g., diphenyl ether) induces ring closure to yield the pyrrolo[3,4-b]pyrazine scaffold. This method avoids racemization but requires precise temperature control (150–200°C) and inert atmospheres.

Reductive Cyclization of Diketopyrazines

Patent data describes the reduction of 5,7-dioxo-5,6-dihydropyrrolo[3,4-b]pyrazine intermediates using potassium borohydride in dioxane-water mixtures. For instance, 6-(5-chloropyrid-2-yl)-5-hydroxy-7-oxo-5,6-dihydropyrrolo[3,4-b]pyrazine is synthesized via this route, achieving yields of 70–80%. The reaction proceeds at 13°C to prevent over-reduction.

Preparation of the 4-Methylpentanoic Acid Moiety

The 4-methylpentanoic acid side chain is synthesized via the malonic ester synthesis , a well-established method for branched carboxylic acids:

Alkylation of Diethyl Malonate

  • Enolate Formation : Diethyl malonate reacts with sodium ethoxide in ethanol to form a sodium enolate.
  • Alkylation : The enolate is treated with 1-bromo-3-methylbutane, yielding diethyl (2-(3-methylbutyl))malonate.
  • Hydrolysis and Decarboxylation : The alkylated malonate undergoes saponification with aqueous HCl, followed by heating to induce decarboxylation, producing 4-methylpentanoic acid.

Key Conditions :

  • Alkylation step requires anhydrous conditions to avoid hydrolysis.
  • Decarboxylation proceeds at 150–180°C under reflux.

Coupling Strategies for Final Assembly

Coupling the pyrrolo[3,4-b]pyrazine core with 4-methylpentanoic acid involves nucleophilic substitution or condensation:

N-Alkylation of the Pyrrolopyrazine Core

The nitrogen at position 6 of the pyrrolo[3,4-b]pyrazine core reacts with activated 4-methylpentanoic acid derivatives (e.g., acid chlorides or bromides). For example:

  • Reagents : 4-Methylpentanoyl chloride, triethylamine (base), dichloromethane (solvent).
  • Conditions : 0–5°C, 12–24 hours.

Condensation via Mixed Carbonyl Intermediates

A mixed carbonic anhydride approach couples the acid moiety to the pyrrolopyrazine core:

  • Activation : 4-Methylpentanoic acid is treated with ethyl chloroformate to form a mixed anhydride.
  • Coupling : The anhydride reacts with the pyrrolopyrazine amine under basic conditions (pH 8–9).

Yield Optimization :

  • Use a 10% excess of the activated acid derivative.
  • Monitor pH to prevent side reactions.

Purification and Characterization

Chromatographic Purification

Crude product is purified via silica gel chromatography using ethyl acetate/hexane gradients (3:7 to 7:3).

Spectroscopic Confirmation

  • IR Spectroscopy : Peaks at 1670–1740 cm⁻¹ confirm carbonyl groups (pyrrolopyrazine diones and ester/acid).
  • ¹H NMR : Signals at δ 1.28 ppm (CH₃ of pentanoate), δ 7.78 ppm (pyrrolopyrazine aromatic protons).

Challenges and Optimization

  • Racemization : High-temperature steps risk racemization; use low temperatures (<50°C) for acid-sensitive intermediates.
  • Side Reactions : Competing O-alkylation is mitigated by using bulky bases (e.g., LDA).

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage
Thermal Cyclization 65–75 90–95 Avoids racemization
Reductive Cyclization 70–80 85–90 Scalable for industrial use
Malonic Ester Route 60–70 95–98 High regioselectivity

Chemical Reactions Analysis

Types of Reactions

2-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)-4-methylpentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Conditions for substitution reactions vary but may include the use of strong bases or acids to facilitate the reaction.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)-4-methylpentanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.

    Industry: The compound may be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which 2-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)-4-methylpentanoic acid exerts its effects is complex and involves multiple molecular targets and pathways. It is believed to interact with specific enzymes and receptors, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate these mechanisms.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Structural Analogues with Pyrrolo-Pyrazine Cores

a. Zopiclone Intermediates Zopiclone intermediates, such as 6-(5-chloropyridin-2-yl)-5,7-dioxo-5,6-dihydropyrrolo[3,4-b]pyrazine, share the pyrrolo-pyrazine backbone with the target compound. However, Zopiclone derivatives are modified with chloropyridyl and piperazinecarboxylate groups, conferring hypnotic/sedative properties via GABA receptor modulation . In contrast, the target compound’s 4-methylpentanoic acid group may favor different pharmacokinetic profiles or target interactions.

b. 4-Substituted Benzenesulfonate Derivatives Compounds like 4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl) benzenesulfonate derivatives (e.g., compounds 6–7 in ) incorporate sulfonate groups instead of carboxylic acid chains.

Functional Analogues with Antibacterial Activity

a. 3-(Dodecanoyloxy)-2-(isobutyryloxy)-4-methylpentanoic Acid This compound, isolated from Siegesbeckia glabrescens, shares the 4-methylpentanoic acid moiety with the target compound but differs in its esterified dodecanoyl and isobutyryl groups. It exhibits potent antibacterial activity against Gram-positive bacteria (S. aureus MIC: 3.12 μg/mL) due to synergistic effects between the laurate chain and the 4-methylpentanoic acid group . In contrast, the target compound lacks the esterified fatty acid chain, which may diminish its membrane-disruptive antibacterial efficacy.

b. Lauric Acid Lauric acid (C12:0) serves as a simpler structural analogue. While both lauric acid and 3-(dodecanoyloxy)-2-(isobutyryloxy)-4-methylpentanoic acid disrupt bacterial membranes, the latter is ~8× more potent against S. aureus due to enhanced lipophilicity and target affinity .

Comparative Analysis Table

Compound Name Core Structure Key Functional Groups Biological Activity (MIC, S. aureus) Reference
2-(5,7-Dioxo-pyrrolo[3,4-b]pyrazin-6-yl)-4-methylpentanoic acid Pyrrolo[3,4-b]pyrazine 4-Methylpentanoic acid Not reported
3-(Dodecanoyloxy)-2-(isobutyryloxy)-4-methylpentanoic acid Linear fatty acid ester Dodecanoyl, isobutyryl, 4-methylpentanoic acid 3.12 μg/mL
Lauric Acid Saturated fatty acid C12 chain 50 μg/mL (equivalent activity)
Zopiclone Intermediate Pyrrolo[3,4-b]pyrazine Chloropyridyl, piperazinecarboxylate Sedative/hypnotic (non-antibacterial)

Biological Activity

2-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)-4-methylpentanoic acid, a compound with the molecular formula C₁₂H₁₃N₃O₄ and a molecular weight of 263.25 g/mol, exhibits a complex structure characterized by its unique pyrrolo[3,4-b]pyrazine core and a 4-methylpentanoic acid side chain. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features:

  • Pyrrolo[3,4-b]pyrazine core : This structural motif is known for its reactivity and biological interactions.
  • Dioxo groups : These carbonyl functionalities may enhance the compound's ability to interact with biological targets.

Enzyme Inhibition

Research indicates that this compound may act as an enzyme inhibitor. Its unique structure allows it to bind to various enzymes, potentially modulating their activity. For instance, studies have suggested that compounds with similar structures can inhibit cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle and are significant targets in cancer therapy .

Interaction with Biological Targets

The compound's interactions with biological molecules are crucial for understanding its mechanism of action. Preliminary studies suggest it may influence metabolic pathways by modulating enzyme activities or affecting signaling pathways through specific binding interactions. Such interactions could make it a candidate for further investigation in drug development.

Case Studies

  • In Vitro Studies : In vitro assays have demonstrated that compounds similar to this compound exhibit significant biological activities. For example, a study on structurally related pyrrolo compounds showed promising results in inhibiting specific CDK isoforms with selectivity ratios exceeding 200-fold against other kinases .
  • Metabolic Profiling : Metabolic studies indicated that the compound could undergo various biotransformations in different species. For instance, one study reported that related compounds displayed distinct metabolic pathways in rat versus human liver microsomes, highlighting the importance of understanding species-specific metabolism when evaluating therapeutic potential .

Efficacy and Safety

The efficacy of this compound in preclinical models suggests potential therapeutic applications in oncology and metabolic disorders. However, comprehensive safety profiles remain to be established through further pharmacokinetic and toxicological studies.

Comparative Analysis

The following table summarizes key characteristics of this compound compared to related compounds:

Compound NameMolecular FormulaMolecular WeightKey Biological Activity
This compoundC₁₂H₁₃N₃O₄263.25 g/molPotential CDK inhibitor
5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-oneC₉H₈N₂O₂164.17 g/molSelective CDK inhibitor
Other pyrrolo derivativesVariesVariesVarious enzyme inhibition

Q & A

Q. What are the established multi-step synthetic approaches for this compound?

The synthesis typically involves condensation of pyrrole derivatives with diketones, followed by acetylation or alkylation steps to introduce the 4-methylpentanoic acid side chain. Key starting materials include functionalized pyrrolo[3,4-b]pyrazine intermediates. Reaction optimization may require controlled temperatures (e.g., 0–60°C) and solvents like dimethylformamide (DMF) or dichloromethane (DCM) . For purity, column chromatography or recrystallization is recommended.

Q. Which analytical techniques are critical for verifying structural integrity and purity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms regiochemistry and substituent orientation. High-Performance Liquid Chromatography (HPLC) with UV detection ensures >95% purity. Mass spectrometry (MS) validates the molecular weight (e.g., expected [M+H]+ ion). Infrared (IR) spectroscopy identifies carbonyl (C=O) stretches (~1700 cm⁻¹) from the dioxo-pyrrolopyrazine core .

Q. What structural features make this compound relevant to neuroprotective or anti-inflammatory research?

The pyrrolo[3,4-b]pyrazine core mimics purine bases, enabling potential interactions with adenosine receptors or kinases. The 4-methylpentanoic acid side chain enhances solubility and may facilitate blood-brain barrier penetration. Comparative studies with analogs suggest the dioxo groups are critical for hydrogen bonding with enzyme active sites .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for derivatives?

Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, guiding reagent selection. For example, reaction path searches can identify energy barriers in cyclization steps. Machine learning models trained on reaction databases (e.g., Reaxys) recommend optimal catalysts (e.g., Pd/C for cross-couplings) or solvent systems. ICReDD’s integrated computational-experimental workflows are a validated framework .

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies in enzyme inhibition (e.g., IC₅₀ variability) may arise from assay conditions (pH, ionic strength) or protein isoforms. Standardize assays using recombinant enzymes and measure binding kinetics via surface plasmon resonance (SPR) or microscale thermophoresis (MST). Cross-validate cell-based results with gene knockout models to confirm target specificity .

Q. How can functionalization enhance bioavailability without compromising activity?

Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) via electrophilic aromatic substitution on the phenyl ring or ester hydrolysis of the pentanoic acid side chain. Prodrug strategies, such as esterification, improve membrane permeability. Retain the dioxo-pyrrolopyrazine core for target binding, as modifications here often reduce potency .

Methodological Considerations

Aspect Key Techniques References
Synthesis Optimization Solvent screening (DMF vs. THF), catalyst screening (e.g., Pd, Cu), microwave-assisted reactions
Stability Testing Accelerated degradation studies (40°C/75% RH), HPLC monitoring of hydrolysis products
Target Validation CRISPR-Cas9 knockout models, competitive binding assays with radiolabeled ligands

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